molecular formula C17H15ClN2O3S2 B2564534 3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034598-67-7

3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2564534
CAS No.: 2034598-67-7
M. Wt: 394.89
InChI Key: DTLIRIUAUFICQK-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 2034598-67-7. It is a complex organic molecule that contains a benzenesulfonamide core, which is substituted with a methoxy group and a chloro group. The sulfonamide nitrogen is linked to a pyridine ring, which is further substituted with a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .

Scientific Research Applications

Photochemical Properties for Photodynamic Therapy

The research into derivatives of benzenesulfonamide has shown significant potential in photodynamic therapy (PDT), particularly for cancer treatment. The synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base have revealed remarkable properties as photosensitizers. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT. Their effectiveness as Type II photosensitizers suggests a promising avenue for treating cancer through photodynamic therapy, leveraging the photochemical properties of these compounds (Pişkin, Canpolat, & Öztürk, 2020).

Photophysicochemical Applications

Further studies into zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have expanded the understanding of their spectroscopic, photophysical, and photochemical properties. These properties render the zinc(II) phthalocyanine suitable for photocatalytic applications, showcasing the versatility of benzenesulfonamide derivatives in areas beyond medical treatment, potentially including environmental applications through photocatalysis (Öncül, Öztürk, & Pişkin, 2021).

Potential in Human Carbonic Anhydrase Inhibition

The exploration of chlorinated benzenesulfonamide derivatives as inhibitors of human carbonic anhydrases has unveiled a novel set of compounds with significant binding affinity and selectivity. This research highlights the potential of these derivatives in developing inhibitors with high selectivity for specific carbonic anhydrase isozymes, which could have implications in treating various diseases, including cancer and glaucoma (Balandis et al., 2020).

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-23-16-5-4-14(8-15(16)18)25(21,22)20-10-12-7-13(11-19-9-12)17-3-2-6-24-17/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLIRIUAUFICQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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